p-NBTGR

Description

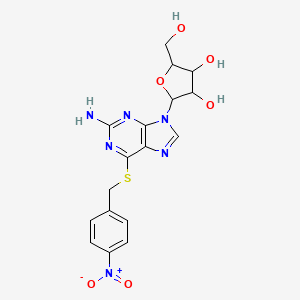

Structure

3D Structure

Properties

IUPAC Name |

2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNNJIJEZWSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-27-0 | |

| Record name | NBTGR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization Strategies for P Nbtgr

Established Synthetic Pathways for p-NBTGR Production

The primary method for the synthesis of this compound involves the S-alkylation of a thiopurine precursor. This approach is a common and effective way to introduce a benzyl (B1604629) group onto the sulfur atom of a thiopurine ring.

The key precursor for the synthesis of this compound is 6-thioguanosine (B559654) . This compound serves as the nucleophile in the S-alkylation reaction. The alkylating agent used is p-nitrobenzyl bromide , which provides the p-nitrobenzylthio moiety.

| Precursor/Starting Material | Role in Synthesis |

| 6-Thioguanosine | Guanosine (B1672433) core with a nucleophilic sulfur at the 6-position |

| p-Nitrobenzyl bromide | Electrophilic source of the p-nitrobenzyl group |

| Base (e.g., NaH) | Deprotonates the thiol group of 6-thioguanosine to form a more potent nucleophile |

| Solvent (e.g., DMF) | Provides a suitable medium for the reaction |

The synthesis of S-benzylated 6-thioguanosine derivatives is typically achieved through a direct alkylation reaction. In a representative synthesis, 6-thioguanosine is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). This deprotonates the thiol group of 6-thioguanosine, forming a thiolate anion. The subsequent addition of p-nitrobenzyl bromide to the reaction mixture results in a nucleophilic substitution reaction, where the thiolate attacks the benzylic carbon of p-nitrobenzyl bromide, displacing the bromide and forming the desired S-NBTGR product. tandfonline.com

The reaction is typically carried out at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC).

General Reaction Scheme:

| Step | Reagents and Conditions | Purpose |

| 1. Thiolate Formation | 6-Thioguanosine, NaH, anhydrous DMF | To generate the nucleophilic thiolate anion |

| 2. S-Alkylation | p-Nitrobenzyl bromide, room temperature | To introduce the p-nitrobenzyl group at the S6 position |

Following the completion of the reaction, the crude product is typically isolated by quenching the reaction with water and extracting the product into an organic solvent. The purification of this compound and its analogs often involves standard chromatographic techniques.

Normal-phase column chromatography using a silica (B1680970) gel stationary phase is a common method for purification. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often employed to effectively separate the desired product from unreacted starting materials and byproducts. nih.gov

The purified product is then concentrated under reduced pressure to yield the final compound. The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Molecular Mechanisms of Action of P Nbtgr As a Nucleoside Transport Inhibitor

Interaction with Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters are crucial for a variety of physiological processes, including nucleotide synthesis via salvage pathways and the termination of adenosine (B11128) signaling. There are four known subtypes of ENTs in humans: ENT1, ENT2, ENT3, and ENT4. The primary targets of p-NBTGR and its closely related analogs are the classical, broadly distributed subtypes, ENT1 and ENT2.

The sensitivity of ENT subtypes to inhibitors like this compound is a defining characteristic. ENT1 is notably distinguished by its high sensitivity to inhibition by nitrobenzyl-thio-purine derivatives. While direct comparative studies on this compound's specificity for all ENT subtypes are limited, extensive research on the closely related compound S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) provides significant insights. ENT1 is potently inhibited by NBMPR in the nanomolar range, whereas ENT2 exhibits a much lower sensitivity. nih.gov Given the structural similarity between this compound and NBMPR, it is highly probable that this compound also demonstrates a significant preference for inhibiting ENT1 over other ENT subtypes. Studies conducted on human erythrocytes, which predominantly express ENT1, have demonstrated the potent inhibitory effects of this compound on nucleoside transport, further supporting its role as a powerful ENT1 inhibitor.

A key determinant for the high-affinity binding of NBMPR to ENT1 has been identified as Glycine (B1666218) 154 (Gly154). nih.gov In ENT2, the corresponding residue is a serine. The smaller glycine residue in ENT1 creates a hydrophobic pocket that accommodates the p-nitrobenzyl group of the inhibitor. The presence of the bulkier serine residue in ENT2 is thought to sterically hinder the binding of the inhibitor, thus explaining the lower affinity. nih.gov It is therefore reasonable to infer that Gly154 in ENT1 is also a critical factor for the high-potency inhibition by this compound.

The precise mechanism of inhibition by this compound, whether through allosteric modulation or direct competitive inhibition, has been a subject of investigation. In competitive inhibition, the inhibitor directly competes with the substrate for the same binding site on the transporter. In contrast, an allosteric inhibitor binds to a site distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.

Evidence suggests that this compound exhibits characteristics of a competitive or at least partially competitive inhibitor. Early studies demonstrated that the presence of the nucleoside substrate, uridine (B1682114), could protect the nucleoside transport mechanism from inactivation by this compound in a concentration-dependent manner. This protective effect implies that the binding of uridine and this compound may be mutually exclusive, a hallmark of competitive inhibition. Furthermore, structural studies of ENT1 in complex with NBMPR reveal that the thioinosine moiety of the inhibitor occupies the same orthosteric site as the endogenous substrate, adenosine. nih.gov The p-nitrobenzyl group then extends into an adjacent hydrophobic cavity. nih.gov This binding mode, where the inhibitor physically occludes the substrate-binding site, is consistent with a competitive mechanism of action.

However, the "tight binding" nature of this compound to the transporter, where repeated washing of treated cells fails to reverse the inhibition, suggests a more complex interaction than simple, reversible competitive inhibition. This could indicate a very slow dissociation rate from the binding site or a mechanism that involves a conformational change in the transporter that "traps" the inhibitor.

Detailed Binding Site Analysis of this compound on Nucleoside Transporters

Recent advances in structural biology, particularly the cryo-electron microscopy (cryo-EM) structures of human ENT1 in complex with inhibitors like NBMPR, have provided a detailed view of the inhibitor binding site. nih.gov Due to the close structural resemblance of this compound to NBMPR, these findings offer a robust model for understanding the binding of this compound.

Based on the hENT1-NBMPR structure, several key amino acid residues are implicated in the binding of nitrobenzyl-thio-purine inhibitors:

Gln158: This residue appears to be crucial for recognizing the purine (B94841) ring of the inhibitor through polar coordination. nih.gov Mutagenesis studies where Gln158 was replaced with asparagine or serine resulted in the complete loss of NBMPR binding capacity, highlighting its critical role. nih.gov

Gly154: As mentioned previously, this residue is a key determinant of the high affinity and specificity of NBMPR for ENT1. It lines a hydrophobic pocket that accommodates the p-nitrobenzyl group. nih.gov

Hydrophobic Pocket Residues: The hydrophobic cavity that binds the p-nitrobenzyl ring is lined by residues from transmembrane helices (TMs) 1, 3, and 4. nih.gov These residues likely form van der Waals interactions with the inhibitor, contributing to the high-affinity binding.

The binding of the guanosine (B1672433) moiety of this compound is expected to be analogous to the thioinosine portion of NBMPR, involving interactions within the central substrate-binding cavity of ENT1.

The binding of inhibitors to transporters often stabilizes a specific conformational state, thereby preventing the conformational changes necessary for substrate translocation. In the case of ENT1, the transport cycle is believed to involve transitions between outward-facing, occluded, and inward-facing conformations.

The binding of NBMPR to ENT1 has been shown to lock the transporter in an outward-open conformation. nih.gov The inhibitor acts as a "wedge," preventing the formation of the extracellular gate that is necessary to transition to an occluded state. nih.gov The p-nitrobenzyl group of NBMPR protrudes deep into a hydrophobic pocket within the N-terminal domain of the transporter, further stabilizing this inhibited state. nih.gov It is highly probable that this compound induces a similar conformational arrest, effectively blocking the transport cycle and inhibiting the flux of nucleosides.

Kinetic Characterization of this compound-Mediated Transport Inhibition

Kinetic studies are essential for quantifying the potency of an inhibitor. For this compound, its high affinity for the nucleoside transporter has been demonstrated in competitive binding assays.

In studies using rat brain membrane preparations, nitrobenzylthioguanosine was found to be a highly potent inhibitor of [³H]nitrobenzylthioinosine ([³H]NBI) binding. nih.gov The inhibition constant (Ki) for nitrobenzylthioguanosine was determined to be 0.05 nM, indicating a very high affinity for the nucleoside transporter in this tissue. nih.gov

| Inhibitor | Ki (nM) | Tissue Preparation |

| Nitrobenzylthioguanosine | 0.05 | Rat Brain Membranes |

| Dipyridamole (B1670753) | 16 | Rat Brain Membranes |

| Papaverine | 3,000 | Rat Brain Membranes |

| 2'-Deoxyadenosine | 22,000 | Rat Brain Membranes |

This table presents the inhibition constants (Ki) of various nucleoside transport inhibitors for the displacement of [³H]nitrobenzylthioinosine binding in rat brain membranes. nih.gov

The extremely low Ki value for nitrobenzylthioguanosine underscores its potency as an inhibitor of the ENT1 transporter, which is the primary NBMPR-sensitive transporter in the brain. This high-affinity binding is consistent with the observed potent and persistent inhibition of nucleoside transport in functional assays.

Determination of Inhibition Constants (Ki)

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration required to produce half-maximum inhibition. pharmacologycanada.org A lower Ki value signifies a higher binding affinity of the inhibitor to the transporter. The determination of Ki for competitive inhibitors can be achieved by analyzing progress curves of the reaction in the presence and absence of the inhibitor. nih.gov

For tight-binding inhibitors, where the Ki value is close to the enzyme concentration, standard methods like the Lineweaver-Burk plot are not suitable. In such cases, the Morrison equation is employed to determine the apparent Ki (Ki app) at different substrate concentrations. researchgate.net The Cheng-Prusoff equation is another method used to calculate Ki from the IC50 value, which is the concentration of an inhibitor that reduces the response by half.

While the specific Ki values for this compound are not yet widely published in publicly accessible literature, ongoing studies are focused on determining these constants for its interaction with various subtypes of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). For comparison, other known nucleoside transport inhibitors exhibit a range of Ki values. For instance, the well-characterized inhibitor NBMPR (nitrobenzylmercaptopurine ribonucleoside) is a potent inhibitor of ENT1.

Table 1: Comparative Inhibition Constants (Ki) of Selected Nucleoside Transport Inhibitors (Note: Data for this compound is pending further research and publication.)

| Inhibitor | Transporter Target | Reported Ki (nM) |

| NBMPR | ENT1 | Data Varies by Study |

| Dipyridamole | ENTs | Data Varies by Study |

| Dilazep (B1670637) | ENTs | Data Varies by Study |

| This compound | ENTs/CNTs | Under Investigation |

Computational and Theoretical Studies of this compound Molecular Interactions

To gain a deeper understanding of how this compound interacts with nucleoside transporters at the atomic level, researchers have turned to computational and theoretical methods. These in silico approaches provide valuable insights that complement experimental data.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies aim to identify the specific binding site on the transporter protein and the key amino acid residues involved in the interaction. These studies often utilize crystal structures of related transporters, such as P-glycoprotein (P-gp), as templates. nih.govplos.org The binding of flavonoids to P-gp, for instance, has been shown to involve hydrogen bonding with specific residues like THR37, ALA42, ARG40, and ARG47. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to observe the conformational changes that occur upon binding and to assess the stability of the interaction over time. plos.orgyoutube.com These simulations are computationally intensive but offer a more realistic representation of the molecular interactions in a physiological environment. youtube.com For complex membrane proteins like nucleoside transporters, MD simulations are crucial for understanding the transport cycle and how inhibitors like this compound interfere with it. plos.org

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. nih.govscienceopen.com Methods like Density Functional Theory (DFT) can be used to calculate global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity. hakon-art.com These descriptors help in predicting the relative stability and reactivity of different parts of the this compound molecule. hakon-art.com

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a particularly important parameter, as it indicates the molecule's chemical reactivity. hakon-art.com A smaller HOMO-LUMO gap suggests higher reactivity. Such calculations can provide insights into the likelihood of this compound forming covalent bonds or engaging in other strong interactions with the transporter protein. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize inhibitors. neurips.ccsaromics.com Once the binding mode of this compound is understood through docking and MD simulations, SBDD principles can be applied to its molecular scaffold to develop new analogs with improved potency and selectivity. biosolveit.de

This process may involve modifying functional groups on the this compound scaffold to enhance interactions with the transporter's binding pocket or to alter its pharmacokinetic properties. The goal is to design novel compounds that retain the core pharmacophore responsible for biological activity while potentially reducing off-target effects. biosolveit.de The iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.govarxiv.org

Structure Activity Relationship Sar Studies of P Nbtgr and Its Analogs

Systematic Evaluation of Substituent Effects on Inhibitory Potency

SAR studies involve the systematic modification of a lead compound's structure to understand the contribution of different functional groups and structural features to its biological activity. For NBTGR, this involves examining the impact of changes to the purine (B94841) ring, the thioether linkage, and the riboside moiety on its ability to inhibit nucleoside transport.

Impact of Aromatic Ring Modifications

The p-nitrobenzyl group attached via the thioether linkage at the C6 position of the guanine (B1146940) base is a critical component of NBTGR's structure. NBTGR is considered a prototype analog of nitrobenzylmercaptopurine riboside (NBMPR), which features a similar p-nitrobenzylthio group attached to an inosine (B1671953) base. nih.gov SAR studies on the S6-benzyl position of NBMPR have been reported, indicating the importance of this aromatic moiety for interaction with nucleoside transporters. nih.govnih.gov The presence and position of the nitro group on the benzyl (B1604629) ring (para in NBTGR) are defining features. While specific detailed SAR data focusing solely on modifications to the nitrobenzyl ring of NBTGR were not extensively detailed in the search results, studies on related ENT inhibitors highlight the significant impact of substituents and structural changes on aromatic rings on both potency and selectivity. nih.govnih.govresearchgate.netnih.gov It can be inferred that alterations to the electronic or steric properties of the p-nitrobenzyl ring in NBTGR would likely modulate its binding affinity to the transporter binding site.

Significance of the Riboside Moiety

The riboside moiety, consisting of a ribose sugar attached to the guanine base, is fundamental to NBTGR's identity as a nucleoside analog. Nucleoside transporters, which NBTGR inhibits, are responsible for the cellular uptake and efflux of endogenous nucleosides like adenosine (B11128), uridine (B1682114), inosine, and cytidine. nih.govresearchgate.net The ribose sugar plays a crucial role in the recognition and interaction of nucleosides and nucleoside analogs with the transporter binding site. While the search results highlighted SAR studies on modifications to the purine base (specifically the C2 position) of NBTGR analogs nih.gov, detailed SAR specifically focusing on modifications to the ribose sugar of NBTGR were not found. However, given that the transporter recognizes and transports molecules based on their nucleoside structure, alterations to the ribose moiety (e.g., deoxyribose, different sugar modifications, or changes to the hydroxyl group positions) would be expected to significantly impact the binding affinity and transport inhibition profile.

Correlation between p-NBTGR Analog Structure and Biological Selectivity

NBTGR is recognized as a potent inhibitor of hENT1. nih.govnih.govresearchgate.net Equilibrative nucleoside transporters consist of several subtypes, including ENT1 and ENT2, which exhibit differential sensitivities to various inhibitors. nih.govnih.gov While NBTGR is primarily known for its high affinity for ENT1, SAR studies on other classes of ENT inhibitors, such as dilazep (B1670637) and FPMINT analogs, have demonstrated that structural modifications can significantly influence selectivity between ENT subtypes. nih.govnih.govresearchgate.net For instance, studies on FPMINT analogs showed that modifications to aromatic ring systems could abolish or regain inhibitory effects on ENT1 and ENT2 differently, and that the presence and position of halogen substituents were crucial for activity on both subtypes. nih.gov Similarly, SAR on dilazep analogs explored variations in aromatic substituents, linkers, and the central core to achieve ENT1/ENT2 selectivity. nih.gov Although detailed comparative SAR data for NBTGR analogs across multiple ENT subtypes were not extensively provided, the principles established in studies of related inhibitors suggest that targeted modifications to the NBTGR structure, particularly on the aromatic ring and potentially the purine base, could potentially alter its selectivity profile for different ENT isoforms.

Development of Predictive Models for this compound Activity based on SAR Data

The accumulation of SAR data for NBTGR and its analogs provides a foundation for the development of predictive models. These models aim to correlate structural features with biological activity (e.g., inhibitory potency or selectivity) and can be used to predict the activity of novel, unsynthesized analogs. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and machine learning techniques (e.g., Bayesian models) are commonly employed for this purpose in the field of transporter interactions. frontiersin.org Studies have successfully utilized Bayesian models and pharmacophores to predict interactions with hENT1 and hENT2 based on data from various compounds, including nucleoside/heterocycle analogs. While the search results did not specifically detail predictive models developed solely for NBTGR activity, the SAR data generated from systematic studies of NBTGR analogs, such as the impact of C2-purine modifications on hENT1 affinity nih.gov, can contribute to building such models. These models could help identify key structural determinants of NBTGR's potency and guide the rational design of novel, more potent or selective nucleoside transporter inhibitors.

Based on the available information from the performed searches, there is no publicly accessible scientific literature or data specifically detailing the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis, Nuclear Magnetic Resonance (NMR) Spectroscopy, or UV-Visible Spectroscopy for the analysis or characterization of the chemical compound referred to as "this compound".

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline regarding the advanced analytical methodologies for "this compound" research, as no relevant research findings, method development details, or characterization data for this specific compound using these techniques were found.

Without specific research data on "this compound" and its analysis by these methods, the requested sections (5.1 and 5.2 and their subsections) cannot be populated with factual information.

Advanced Analytical Methodologies for P Nbtgr Research

Spectroscopic and Spectrometric Characterization in Research Contexts

Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the identification and structural elucidation of molecules through the analysis of their fragmentation patterns libretexts.org. In MS/MS, precursor ions are selected and fragmented, and the resulting product ions are detected libretexts.orgnih.gov. The fragmentation pattern provides a unique fingerprint of the molecule, aiding in its identification libretexts.orgnih.govcore.ac.uk. While general principles of MS/MS fragmentation involve techniques like Collision-Induced Dissociation (CID) libretexts.orgnih.govubc.ca, Electron Capture Dissociation (ECD) nih.gov, and Infrared Multiphoton Dissociation (IRMPD) nih.gov, the specific fragmentation pathways and characteristic ions for p-NBTGR would typically be determined through dedicated experimental studies. These studies would involve optimizing collision energies and analyzing the resulting spectra to identify key fragment ions corresponding to specific structural losses from the this compound molecule. The resulting fragmentation data can be used to confirm the identity of this compound in complex samples and to study its potential metabolites by identifying related fragmentation patterns researchgate.netnih.gov. Comparing experimental spectra to spectral libraries can also aid in identification usda.gov.

Radiolabeling Strategies for Tracer Studies with this compound (e.g., [14C]-p-NBTGR)

Radiolabeling is a technique that involves incorporating a radioactive isotope into a molecule, allowing it to be traced and quantified in biological systems wuxiapptec.com. For compounds like this compound, radiolabeling with isotopes such as Carbon-14 ([14C]) is a common strategy for conducting tracer studies wuxiapptec.comselcia.com. [14C] is often preferred due to its long half-life and the ability to label specific positions within the molecule's core structure without altering its chemical properties significantly wuxiapptec.comselcia.com. This allows researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) wuxiapptec.com.

Synthesis of Labeled this compound for Transport Assays

The synthesis of radiolabeled this compound, such as [14C]-p-NBTGR, is a crucial step for conducting transport assays. This process typically involves a tailored custom synthesis route where a precursor molecule containing the desired radioactive isotope is reacted to form the final labeled compound selcia.compharmaron.com. The position of the radiolabel is strategically chosen to ensure that it remains within the core structure of this compound during the study, facilitating the tracking of the intact molecule and its potential labeled metabolites selcia.com. Synthetic procedures for radiolabeled compounds often require specialized expertise and facilities to handle radioactive materials safely and efficiently pharmaron.com. The yield and purity of the synthesized radiolabeled this compound are critical for the accuracy of subsequent experiments nih.govnih.gov.

Scintillation Counting and Autoradiography in Research Models

Scintillation counting and autoradiography are two primary techniques used to detect and quantify radiolabeled this compound in research models. Liquid scintillation counting (LSC) is a widely used method for quantifying beta-emitting isotopes like [14C] in samples nih.gov. It involves mixing the radioactive sample with a liquid scintillation cocktail, which emits light when interacting with beta particles nih.gov. The emitted light is then detected and quantified by a photomultiplier tube nih.gov. LSC offers high counting efficiency and is suitable for quantifying radioactivity in various sample types, including biological fluids and tissue extracts nih.gov. Autoradiography (ARG), on the other hand, is a technique used to visualize the distribution of radioactive compounds in tissues or cells researchgate.netnih.gov. It involves placing a tissue section or biological sample in close contact with a radiation-sensitive medium, such as photographic film or a phosphor imaging plate researchgate.net. The radioactive emissions expose the medium, creating an image that shows the location and intensity of the radioactivity researchgate.net. Macroautoradiography can be used for whole-body or organ distribution studies, while microautoradiography provides localization at the cellular level researchgate.net. These techniques, applied to studies with radiolabeled this compound, can provide valuable insights into its uptake, distribution, and accumulation in different tissues and cell types nih.govphysiology.org.

Bioanalytical Method Development for this compound in Complex Biological Matrices (e.g., cell cultures, animal tissues)

Developing robust bioanalytical methods for quantifying this compound in complex biological matrices like cell cultures and animal tissues is essential for accurate research. Bioanalysis involves the quantitative determination of analytes in biological samples onlinepharmacytech.infonih.govlabmanager.com. The process typically includes sample collection, sample preparation (clean-up), and analysis using sensitive and selective analytical techniques onlinepharmacytech.infonih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a method of choice in bioanalytical laboratories due to its high selectivity and sensitivity nih.govonlinepharmacytech.infonih.gov.

Sample preparation is a critical step to remove interfering substances from the biological matrix and improve the performance of the analytical system onlinepharmacytech.infonih.gov. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be employed depending on the properties of this compound and the matrix onlinepharmacytech.info.

Bioanalytical method development involves optimizing parameters such as chromatographic separation conditions (e.g., mobile phase composition, flow rate, column) and mass spectrometry parameters (e.g., ionization mode, fragmentation settings) to achieve adequate sensitivity, specificity, accuracy, and precision for this compound quantification mdpi.comjournaljpri.com. Validation of the developed method is necessary to ensure its reliability for the intended purpose, adhering to regulatory guidelines onlinepharmacytech.infolabmanager.com. This includes evaluating parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects mdpi.comjournaljpri.com.

Studies involving this compound in cell cultures have utilized techniques such as uptake assays grafiati.comportlandpress.comresearchgate.netnih.gov. Analysis of this compound in animal tissues requires methodologies adapted for tissue extraction and analysis nwdls.comnih.govprotocols.ioeuropa.eu. These methods aim to accurately measure the concentration of this compound in the complex tissue environment, which can be challenging due to potential matrix effects onlinepharmacytech.infogcms.cz.

Data Tables

While specific quantitative data tables for this compound fragmentation patterns or detailed radiolabeling yields were not explicitly available in the search results, the general principles and applications of these techniques to similar compounds and biological matrices are well-documented. Below are illustrative tables based on the types of data generated in these analytical approaches.

Table 1: Illustrative MS/MS Fragmentation Data (Hypothetical for this compound)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment |

| [M+H]+ | Fragment 1 m/z | Neutral Loss 1 |

| [M+H]+ | Fragment 2 m/z | Neutral Loss 2 |

| [M+H]+ | Fragment 3 m/z | Fragment Structure |

| ... | ... | ... |

Note: Specific m/z values and assignments for this compound would require experimental data.

Table 2: Illustrative Radiolabeling Synthesis Data (Hypothetical for [14C]-p-NBTGR)

| Radiolabeling Position | Starting Material | Radiochemical Yield (%) | Radiochemical Purity (%) |

| Specific Carbon Position | [14C]-Precursor A | XX% | >YY% |

| Another Specific Carbon Position | [14C]-Precursor B | ZZ% | >WW% |

Note: Specific yields and purities for [14C]-p-NBTGR would depend on the synthesis route and experimental conditions.

Table 3: Illustrative Bioanalytical Method Validation Parameters (Hypothetical for this compound in Plasma)

| Parameter | Value / Range | Acceptance Criteria |

| Linearity (R²) | > 0.99 | ≥ 0.99 |

| LLOQ | X ng/mL | Defined based on sensitivity requirements |

| Accuracy (% Bias) | Within ±YY% | Within ±ZZ% |

| Precision (%RSD) | Within ±YY% | Within ±ZZ% |

| Recovery (%) | AA% - BB% | Within CC% - DD% |

| Matrix Effect | Evaluated | Acceptable range |

Note: Specific values and acceptance criteria would be determined during method validation.

Applications of P Nbtgr in Chemical Biology and Biomedical Research Models

Elucidation of Nucleoside Transport Dynamics in In Vitro Cellular Systems

Cultured cell lines, including erythrocytes and various cancer cells, have been cornerstone models for elucidating the kinetics and inhibitor sensitivity of nucleoside transporters. Erythrocytes, lacking a nucleus and de novo synthesis pathways, are highly dependent on salvaged nucleosides, making them an excellent model for transport studies. Early research demonstrated that the human erythrocyte nucleoside transporter, a band 4.5 polypeptide, could be functionally reconstituted into artificial vesicles, where its uridine (B1682114) transport activity was sensitive to inhibition by p-NBTGR. nih.gov This work was crucial in identifying the specific membrane proteins responsible for nucleoside permeation. nih.gov

Studies using rat erythrocytes revealed a more complex picture, with two distinct facilitated-diffusion systems. One component is highly sensitive to NBMPR, with an IC50 of 0.25 nM for uridine transport inhibition, while the other 65% of transport activity remains insensitive to even micromolar concentrations of the inhibitor. nih.gov This highlighted the presence of different transporter isoforms (now known as ENT1 and ENT2) with differential inhibitor sensitivities within a single cell type. nih.gov

In the context of oncology, nucleoside transport is critical for the uptake of chemotherapeutic nucleoside analogues. Many human tumor cell lines, such as HeLa cells and MDA-MB-435s breast cancer cells, predominantly express the NBMPR-sensitive ENT1 transporter (also referred to as the es transporter). nih.govaacrjournals.orgnih.gov The inhibition of this transporter by NBMPR can prevent the cellular uptake and cytotoxicity of drugs like 5'-deoxy-5-fluorouridine (a metabolite of capecitabine), demonstrating the transporter's key role in drug efficacy. aacrjournals.org For instance, in MDA-MB-435s cells, 100 nM NBMPR significantly reduced the cytotoxic effects of 5'-deoxy-5-fluorouridine. aacrjournals.org Similarly, studies in NB4 human leukemia cells showed that differentiation induced by all-trans-retinoic acid altered the activity of the es transporter, indicating that transport capacity can be dynamically regulated. nih.gov

| Cell Type | Transport System | Measured Parameter | Value | Permeant |

|---|---|---|---|---|

| Rat Erythrocytes | NBMPR-sensitive (ENT1) | IC50 | 0.25 nM | Uridine |

| Rat Erythrocytes | NBMPR-sensitive (ENT1) | Apparent Km | 50 µM | Uridine |

| Rat Erythrocytes | NBMPR-insensitive (ENT2) | Apparent Km | 163 µM | Uridine |

| HeLa Cells | NBMPR-sensitive (ENT1) | Kd (NBMPR binding) | 0.1 - 1.2 nM | N/A |

| Human Erythrocytes (Reconstituted) | NBMPR-sensitive (ENT1) | Apparent Km | 0.21 mM | Uridine |

Understanding how nucleosides and their analogues cross physiological barriers is crucial for drug development. This compound/NBMPR is used in permeability assays with non-human models to define the role of ENT1 in transport across specialized tissues like the blood-brain barrier, the placenta, and the blood-testis barrier.

The placenta expresses high levels of nucleoside transporters to supply the developing fetus. Studies using the choriocarcinoma-derived BeWo cell line, a model for the placental barrier, have investigated the transport of antiviral nucleoside analogues. For example, the involvement of ENT1 and ENT2 in the transport of the anti-HBV drug entecavir (B133710) has been demonstrated in these cells. nih.gov Research using in situ dual perfusions of rat term placenta has also employed NBMPR to probe transporter function, showing that at concentrations used to inhibit ENT2 (100 µM), NBMPR can also abolish the activity of the efflux transporter ABCG2 (Breast Cancer Resistance Protein). researchgate.netresearcher.life This highlights the need for careful interpretation when using high concentrations of the inhibitor. researchgate.netresearcher.life

The blood-testis barrier, formed by Sertoli cells, strictly regulates the passage of substances to developing germ cells. A novel ex vivo technique using isolated, intact rodent seminiferous tubules demonstrated that basolateral uptake of uridine is mediated primarily by ENT1. doi.org In both rat and mouse tubules, the uptake of [3H]uridine was inhibited by NBMPR with IC50 values of 23.6 nM and 12.9 nM, respectively. doi.org Over 80% of the blockable uridine transport was inhibited by a concentration of NBMPR (100-400 nM) that selectively targets ENT1, implicating this transporter as the principal mechanism for nucleoside uptake at this barrier. doi.org

Investigation of Nucleoside Homeostasis and Metabolism Pathways

Nucleoside transporters are gatekeepers that critically influence the balance between de novo nucleotide synthesis and salvage pathways. By controlling the influx of preformed nucleosides, they help maintain the intracellular nucleotide pools required for DNA and RNA synthesis and cellular energy metabolism.

By blocking ENT1-mediated transport, this compound/NBMPR effectively cuts off a major route for nucleoside salvage from the extracellular environment. This forces cells to rely more heavily on the energy-intensive de novo synthesis pathways to maintain their nucleotide pools. This principle has been demonstrated in studies of myocardial ischemia. The inhibition of ENT1 with NBMPR, combined with an adenosine (B11128) deaminase inhibitor, was shown to trap adenosine inside heart muscle cells during ischemia in a canine model. core.ac.uk This entrapment of intracellular adenosine led to a complete recovery of cardiac function and ATP levels during reperfusion, illustrating a direct link between transport inhibition and the modulation of a specific intracellular nucleoside pool. core.ac.uk

Furthermore, the expression of the ENT1 transporter itself appears to be regulated by the status of intracellular nucleotide pools. When cancer cells are treated with antimetabolites like 5-fluorouracil, which inhibit de novo synthesis and deplete intracellular deoxynucleotide pools (specifically dTTP), the surface expression of the ENT1 transporter increases. nih.govaacrjournals.org This suggests a compensatory mechanism where the cell attempts to enhance nucleoside salvage to overcome the block in de novo synthesis. This regulatory feedback underscores the integral role of ENT1 in maintaining nucleoside homeostasis. nih.gov

Inhibition of nucleoside transport with this compound/NBMPR creates a metabolic shift that indirectly affects the enzymes of the purine (B94841) and pyrimidine (B1678525) synthesis pathways. When salvage is blocked, the demand on de novo synthesis increases, which can alter the activity and regulation of key enzymes in these pathways. For example, the activation of the enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), a critical regulator of pyrimidine synthesis, is linked to the availability of phosphoribosyl pyrophosphate (PRPP), which also connects it to the purine synthesis pathway. d-nb.info

This metabolic inter-reliance forms the basis for therapeutic strategies. In cancer cells that only express the NBMPR-sensitive ENT1 transporter, combining NBMPR with an inhibitor of de novo pyrimidine biosynthesis is a proposed therapeutic approach. nih.gov The NBMPR would prevent the cancer cells from salvaging extracellular nucleosides, making them entirely dependent on the de novo pathway, which is simultaneously being blocked by the second drug. nih.gov Additionally, the accumulation of certain nucleosides can have allosteric effects on metabolic enzymes. For instance, the accumulation of deoxyguanosine triphosphate (dGTP), which can occur when purine salvage is disrupted, is known to inhibit ribonucleotide reductase, a crucial enzyme for the synthesis of all deoxyribonucleotides required for DNA replication. frontiersin.org This demonstrates how blocking transport can have cascading effects on downstream metabolic enzymes.

Utilization in Non-Human In Vivo Animal Models for Transport System Characterization

In vivo animal models are indispensable for understanding the physiological and pharmacological roles of nucleoside transporters in a whole-organism context. The administration of this compound/NBMPR to non-human models has been pivotal for characterizing transporter function and its impact on drug disposition and physiology.

In mice, NBMPR has been used to probe the systemic disposition of the chemotherapeutic drug cytarabine (B982) (Ara-C). Administration of NBMPR prior to Ara-C led to a 2.5-fold increase in the plasma concentration of the drug, confirming the involvement of an NBMPR-sensitive transporter in its clearance. nih.gov Interestingly, this effect was not abolished in ENT1-knockout mice, suggesting that other NBMPR-sensitive transport mechanisms may contribute to cytarabine disposition in vivo. nih.govnih.gov

In a canine model of cardiac ischemia-reperfusion injury, the systemic administration of NBMPR was used to block ENT1 on heart cells. This strategy successfully trapped adenosine within the myocardial cells, protecting the heart from injury and preserving ATP levels. core.ac.uk In rats, NBMPR has been used to study transporter function in the brain and at the blood-testis barrier. doi.orgnih.gov For example, after prolonged wakefulness, NBMPR binding was significantly decreased in the basal forebrain of rats, suggesting a regional decline in adenosine transport capacity that could contribute to the accumulation of extracellular adenosine, a key sleep-promoting factor. nih.gov These studies showcase the utility of this compound/NBMPR as a tool to dissect the complex in vivo roles of nucleoside transport across different species and physiological systems.

| Animal Model | Research Area | Key Finding |

|---|---|---|

| Mouse | Drug Disposition (Cytarabine) | NBMPR increased plasma levels of cytarabine, indicating a role for NBMPR-sensitive transporters in its clearance. nih.gov |

| Dog | Cardioprotection | NBMPR treatment entrapped intracellular adenosine in the myocardium, protecting against ischemia-reperfusion injury. core.ac.uk |

| Rat | Neurobiology (Sleep Regulation) | Reduced NBMPR binding in the basal forebrain after sleep deprivation suggests modulation of adenosine transport. nih.gov |

| Rat/Mouse | Blood-Testis Barrier Transport | NBMPR inhibited uridine uptake into seminiferous tubules, identifying ENT1 as the primary basolateral nucleoside transporter. doi.org |

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

A thorough review of published scientific literature reveals a significant lack of data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of p-nitrobenzylthioguanosine (this compound) in animal models. There are no available studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, nor its dose-response relationships and time-course of effects in vivo.

To provide a conceptual framework, one can look at studies of its close analog, nitrobenzylthioinosine (NBMPR). A pharmacokinetic study of an NBMPR prodrug in mice demonstrated a short plasma half-life of approximately 0.39 hours and an erythrocyte-associated half-life of 0.68 hours. Such studies are crucial for understanding the therapeutic potential and limitations of a compound. The absence of such data for this compound is a critical gap in its research profile.

Evaluation of Organ-Specific Nucleoside Transport Inhibition

The in vitro inhibitory effects of this compound on nucleoside transport are well-documented, particularly in human erythrocytes. However, there is a scarcity of research on its organ-specific inhibitory effects in vivo. The differential expression of nucleoside transporters, such as the this compound-sensitive equilibrative nucleoside transporter 1 (ENT1), across various tissues suggests that the impact of this compound would likely vary between organs. For instance, tissues with high ENT1 expression, such as the heart, brain, and lungs, would be expected to be more susceptible to the effects of this compound. However, without in vivo studies, the extent of this organ-specific inhibition remains speculative.

Application as a Tool in Drug Discovery and Development Research

Identification of Novel Nucleoside Transporter Modulators

This compound, as a high-affinity ligand for ENT1, has the potential to be a valuable tool in the discovery of novel nucleoside transporter modulators. It can be utilized in competitive binding assays to screen for new compounds that interact with the same transporter site. In such an assay, a library of compounds would be tested for their ability to displace radiolabeled this compound from its binding site on membranes expressing ENT1. Compounds that effectively displace this compound would be identified as potential new modulators. Despite this potential, there is limited published evidence of this compound being used in large-scale screening campaigns for the identification of new drug candidates.

Mechanism of Action Studies for Nucleoside Analog Drugs

The mechanism of action of many nucleoside analog drugs, which are used as antiviral and anticancer agents, is dependent on their transport into the cell via nucleoside transporters. This compound can be employed as a research tool to elucidate the role of ENT1 in the uptake and subsequent activity of these drugs. By comparing the efficacy of a nucleoside analog in the presence and absence of this compound, researchers can determine the extent to which its transport is mediated by ENT1. A significant reduction in the analog's activity in the presence of this compound would indicate a heavy reliance on ENT1 for cellular entry.

Synergy Studies with Other Antimetabolites in Research Models

Research has shown that this compound can act synergistically with other antimetabolites. In an in vitro study on human erythrocytes infected with the malaria parasite Plasmodium falciparum, this compound demonstrated synergistic antimalarial activity when combined with the purine nucleoside antimetabolite, tubercidin (B1682034). This synergistic effect is likely due to the inhibition of nucleoside transport by this compound, which could lead to an accumulation of the antimetabolite within the infected cells or alter the purine pool available to the parasite. This finding suggests a potential therapeutic strategy, although further research in more complex models is needed.

The following table presents a comparative view of the inhibitory potency of various compounds on nucleoside transport, providing context for the activity of this compound.

| Compound | Target/System | IC50 / Ki |

| This compound | [3H]uridine influx in Ehrlich ascites tumor cells | ~1 nM (for sensitive component) |

| Dipyridamole (B1670753) | [3H]uridine influx in Ehrlich ascites tumor cells | 280 nM |

| Soluflazine | [3H]uridine influx in Ehrlich ascites tumor cells | 17 nM |

| Tubercidin | Plasmodium falciparum (FCQ-27) | 0.43 µM (ID50) |

| Tubercidin | Plasmodium falciparum (K-1) | 0.51 µM (ID50) |

This table is generated based on data from multiple sources for comparative purposes and specific experimental conditions may vary.

Comparative Studies of P Nbtgr with Other Nucleoside Transport Inhibitors

Distinction from Nitrobenzylmercaptopurine Riboside (NBMPR)

p-NBTGR and Nitrobenzylmercaptopurine Riboside (NBMPR) are both well-established inhibitors of nucleoside transport, particularly targeting equilibrative nucleoside transporters (ENTs) guidetopharmacology.orgnih.gov. Despite their shared function as nucleoside transport inhibitors, they exhibit distinctions in their specificity, potency, and the structural determinants governing their activity.

Differences in Specificity and Potency

Research indicates that while both this compound and NBMPR are potent inhibitors of nucleoside transport, they can display differential potency depending on the specific transporter subtype and experimental system. NBMPR is often described as a highly selective and potent inhibitor of ENT1 nih.govnih.gov. Studies have shown that ENT1 is significantly more sensitive to inhibition by NBMPR compared to ENT2, with reported differences in IC50 values on the order of thousands of folds frontiersin.orgresearchgate.net.

This compound has also been identified as a potent inhibitor of nucleoside transport, inhibiting adenosine (B11128) uptake with a Ki of 70 nM in some contexts medchemexpress.comadooq.com. In studies comparing the potency of various nucleoside transport inhibitors, this compound has been found to be highly potent. For instance, in inhibiting [³H]NBMPR binding to rat skeletal muscle microvascular endothelial cells, this compound was the most potent inhibitor tested, with a Ki of 74 ± 10 pM nih.gov. This suggests that in certain systems, this compound can exhibit even greater potency than NBMPR in terms of binding affinity to the transporter.

However, the relative specificity towards different ENT subtypes can vary. While NBMPR is considered a hallmark inhibitor for distinguishing ENT1 (NBMPR-sensitive, es) from ENT2 (NBMPR-insensitive, ei) nih.gov, the specificity profile of this compound across the full range of ENT and CNT transporters requires careful characterization in different experimental models. Early studies in human erythrocytes showed that this compound inhibited the influx of uridine (B1682114), inosine (B1671953), and cytidine, indicating a broad interaction with the facilitated transport mechanism for nucleosides cdnsciencepub.comresearchgate.net.

Data from a study on the inhibition of [³H]NBMPR binding to rat skeletal muscle MVECs illustrates the difference in potency between this compound and other inhibitors:

| Inhibitor | Ki (nM) | nH |

| This compound | 0.074 ± 0.010 | 0.75 ± 0.04 |

| Draflazine | 17 ± 4 | 0.62 ± 0.05 |

| Dilazep (B1670637) | 30 ± 6 | 0.68 ± 0.04 |

| Dipyridamole (B1670753) | 1900 ± 500 | 0.52 ± 0.11 |

| Adenosine | 22000 ± 3000 | 0.59 ± 0.04 |

| Uridine | 98000 ± 19000 | 0.44 ± 0.03 |

Structural Determinants of Differential Activity

The structural differences between this compound and NBMPR likely contribute to their differential activity and binding characteristics. Both compounds feature a nitrobenzyl group and a thiopurine core, but the attached sugar moiety differs: NBMPR is a riboside of mercaptopurine, while this compound is a riboside of thioguanine guidetopharmacology.org. These structural variations can influence their interaction with the binding site(s) on nucleoside transporters.

Studies investigating the structural determinants of nucleoside transporter interactions have highlighted the importance of specific transmembrane domains in inhibitor binding frontiersin.org. While detailed structural analysis specifically comparing the binding modes of this compound and NBMPR to nucleoside transporters is an active area of research, it is understood that even subtle structural changes in inhibitors can lead to significant differences in their affinity and selectivity for transporter subtypes frontiersin.org. The distinct purine (B94841) base (mercaptopurine in NBMPR vs. thioguanine in this compound) is a key structural difference that would be expected to influence their interactions with the transporter protein binding site.

Synergistic and Antagonistic Interactions with Other Pharmacological Agents in Research Settings

In research settings, this compound has been investigated for its potential synergistic or antagonistic interactions with other pharmacological agents, particularly those that are substrates for or whose activity is influenced by nucleoside transporters. Synergistic interactions occur when the combined effect of two agents is greater than the sum of their individual effects, while antagonistic interactions result in a combined effect that is less than the sum of their individual effects frontiersin.orgarxiv.org.

One area of investigation has been the combination of nucleoside transport inhibitors with nucleoside analog drugs. Since nucleoside analogs often rely on nucleoside transporters for cellular uptake, co-administration of a potent inhibitor like this compound could potentially reduce the uptake of the analog into certain cells. However, in specific contexts, inhibiting nucleoside transport might be beneficial, for example, to reduce the uptake of a toxic nucleoside analog into non-target tissues, thereby mitigating side effects nih.gov.

A study examining the antimalarial action of nucleoside transport inhibitors in combination with purine nucleoside antimetabolites in Plasmodium falciparum-infected human erythrocytes found that the combination of tubercidin (B1682034) (a cytotoxic nucleoside) with this compound demonstrated synergistic activity in vitro nih.gov. This suggests that inhibiting nucleoside transport with this compound can enhance the effectiveness of certain cytotoxic nucleosides against the parasite. Conversely, the same study found that combining tubercidin with other inhibitors like dilazep or dipyridamole showed subadditive (antagonistic) activity nih.gov. This highlights that the nature of the interaction (synergistic or antagonistic) is dependent on the specific combination of agents used.

The study on antimalarial activity provides an example of how this compound can engage in synergistic interactions:

| Combination | Interaction Type |

| Tubercidin + this compound | Synergistic |

| Tubercidin + NBMPR | Synergistic |

| Tubercidin + Dilazep | Subadditive |

| Tubercidin + Dipyridamole | Subadditive |

Research into synergistic and antagonistic interactions is complex and can be influenced by various factors, including the cell type, the specific transporters involved, the concentrations of the agents, and the biological endpoint being measured frontiersin.orgnih.gov.

Characterization of this compound in the Context of a Panel of Nucleoside Transport Inhibitors

Characterizing this compound within a panel of known nucleoside transport inhibitors is a common approach to understand its relative potency, specificity, and mechanism of action. This involves comparing the effects of this compound alongside other inhibitors with established profiles, such as NBMPR, dipyridamole, and dilazep.

Studies utilizing panels of inhibitors have shown that this compound is a potent inhibitor, often ranking among the most effective compounds in blocking nucleoside uptake or binding to transporters nih.gov. By comparing the concentration-dependent inhibition curves of this compound and other inhibitors on specific nucleoside transport activities or on the binding of radiolabeled probes like [³H]NBMPR, researchers can determine its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) and compare these values to those of other inhibitors.

For example, in the characterization of nucleoside transport in rat skeletal muscle MVECs, this compound was included in a panel with draflazine, dilazep, dipyridamole, adenosine, and uridine to assess their ability to inhibit [³H]NBMPR binding nih.gov. As noted earlier, this compound demonstrated the highest potency in this panel nih.gov.

Such comparative studies help to position this compound within the broader landscape of nucleoside transport inhibitors and provide insights into its potential utility as a research tool for studying specific transporter subtypes or nucleoside transport processes. The consistent finding of this compound as a potent inhibitor across different systems underscores its value in experimental investigations of nucleoside transport.

Future Research Directions and Advanced Translational Perspectives for P Nbtgr

Exploration of Novel Molecular Targets Beyond Nucleoside Transporters

While p-NBTGR is primarily recognized for its interaction with nucleoside transporters, particularly ENT1, future research could investigate whether this compound interacts with or modulates the activity of other molecular targets. The current body of literature predominantly focuses on its role in nucleoside transport inhibition. citeab.comnih.govuni.luresearchgate.netwikipedia.org Exploring potential off-target effects or interactions with other transporter families, enzymes, or receptors could reveal novel pharmacological activities or provide insights into unexpected biological roles. However, currently available research does not provide specific details or findings on novel molecular targets for this compound beyond nucleoside transporters. Future studies employing broad screening approaches or unbiased target identification techniques would be necessary to explore this direction.

Development of Advanced this compound-Based Chemical Tools and Probes

The development of advanced chemical tools and probes based on the this compound structure could significantly enhance research capabilities in studying nucleoside transport and potentially other biological processes.

Fluorescently Tagged this compound Derivatives for Imaging Research

Creating fluorescently tagged derivatives of this compound would enable real-time visualization and tracking of its cellular uptake, distribution, and interaction with transporters in live cells and potentially in vivo systems. Fluorescent probes are valuable tools for studying transporter kinetics, localization, and regulation through imaging techniques such as confocal microscopy. wikipedia.org While fluorescent probes for nucleoside transporters exist, the specific synthesis and application of fluorescently tagged this compound derivatives for imaging research are areas for future development. Such probes could provide more specific insights into the dynamics of this compound-transporter interactions compared to generic nucleoside transporter probes.

Affinity Probes for Proteomic Identification of Interacting Proteins

Developing affinity probes based on this compound would facilitate the proteomic identification of proteins that interact with this compound. These probes typically involve a this compound moiety linked to a tag (e.g., biotin) that allows for the isolation and subsequent identification of binding partners using mass spectrometry-based proteomics. guidetopharmacology.orguni.lu This approach could help confirm known interactions with nucleoside transporters at a molecular level and potentially uncover novel interacting proteins, shedding light on broader cellular pathways influenced by this compound. While proteomics techniques are used in transporter research, specific studies detailing the development and application of this compound-based affinity probes for proteomic identification were not prominently found in the search results, indicating this as a potential future research area.

Potential Applications in Veterinary Medicine or Agricultural Research (excluding human clinical trials)

Exploring the potential applications of this compound in veterinary medicine or agricultural research represents a translational perspective outside of human clinical trials.

Modulating Nucleoside Transport in Plant Systems for Research

Nucleoside transporters play essential roles in plant growth, development, and responses to stress by regulating the uptake, distribution, and metabolism of nucleosides. Modulating nucleoside transport in plants using specific inhibitors like this compound could serve as a valuable research tool to investigate the physiological functions of plant nucleoside transporters and their impact on various plant processes. While research exists on plant genetic resources and plant transporters, the specific application or study of this compound for modulating nucleoside transport in plant systems for research purposes was not detailed in the search results. This area could involve using this compound to study nutrient uptake, developmental pathways, or plant-pathogen interactions where nucleoside transport is involved.

Another potential application in veterinary medicine, though not focused on plants, is suggested by research indicating that this compound can inhibit induced nucleoside transport in Babesia bovis infected erythrocytes, a parasite affecting cattle. wikipedia.org This finding suggests a potential research avenue for studying nucleoside transport in veterinary parasites or other animal-specific contexts, excluding therapeutic use in animals as that would likely fall under clinical applications.

Impact on Microbial Physiology (in vitro studies)

The impact of this compound on microbial physiology in vitro represents a potential area for future research. Nucleoside transporters are present in various organisms, including bacteria and parasites. ebi.ac.uk While this compound is known for its effects on mammalian nucleoside transport, investigating its influence on microbial nucleoside uptake could reveal novel applications or provide insights into microbial metabolism and vulnerability.

In vitro studies on microbial physiology typically involve cultivating microorganisms under controlled conditions and observing the effects of specific compounds on their growth, metabolism, and other physiological processes. frontiersin.org Techniques such as monitoring growth curves, analyzing metabolic products, and assessing the expression of genes related to nucleoside transport could be employed. frontiersin.orgwur.nl For instance, examining how this compound affects the uptake of essential nucleosides by specific bacterial species could indicate its potential as an antimicrobial agent or a tool for studying microbial nucleoside metabolism. nih.gov

Given that nucleoside transporters in pathogens like Plasmodium falciparum share low sequence identity with human ENT1 and are unsusceptible to some hENT1 inhibitors, studying the effects of this compound on such specific microbial transporters could be particularly relevant for developing targeted therapies. ebi.ac.uk

Design of Next-Generation Nucleoside Transport Inhibitors based on this compound Scaffold

The this compound scaffold, characterized by its p-nitrobenzylthio and guanosine (B1672433) components, has demonstrated potent nucleoside transport inhibitory activity. medchemexpress.com This makes it a valuable template for the rational design of next-generation inhibitors with potentially improved specificity, potency, or pharmacokinetic properties.

Designing new inhibitors based on the this compound scaffold could involve chemical modifications to the nitrobenzyl group, the thioguanosine moiety, or the linker between them. Structure-activity relationship (SAR) studies would be crucial in this process to understand how specific modifications influence binding affinity to different nucleoside transporter subtypes (e.g., ENT1, ENT2) and their inhibitory efficacy. nih.gov

The goal of developing next-generation inhibitors could be to target specific nucleoside transporter subtypes implicated in particular diseases, such as certain cancers or parasitic infections, while minimizing off-target effects. ualberta.caebi.ac.uk This approach could lead to more selective and effective therapeutic agents.

Methodological Advancements in this compound Research (e.g., microfluidics, high-throughput screening in non-human models)

Advancements in research methodologies, particularly microfluidics and high-throughput screening (HTS), offer powerful tools to accelerate the study of this compound and its derivatives.

Microfluidic systems, which manipulate small volumes of fluids in channels typically tens to hundreds of micrometers in size, enable precise control over the cellular microenvironment and can be integrated with various detection methods. nih.govmdpi.com For this compound research, microfluidics could be used to:

Study nucleoside transport kinetics in real-time at the single-cell level.

Create controlled concentration gradients of this compound to assess its effects on cells or microbes. nih.gov

Develop organ-on-chip models that incorporate nucleoside transporters to study the impact of this compound in a more physiologically relevant context than traditional 2D cell cultures. d-nb.info

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds or conditions. mdpi.comd-nb.info Applying HTS to this compound research, especially in conjunction with non-human models, could significantly expedite the identification of:

Structure-activity relationships for this compound analogs.

Combinations of this compound with other compounds that exhibit synergistic effects.

Genetic or physiological factors that influence sensitivity to this compound.

Non-human models, such as C. elegans, offer a balance between complexity and tractability for HTS. youtube.com These models possess nucleoside transporters and can be cultured and screened in high-throughput formats. youtube.com Using microfluidic platforms for HTS in C. elegans or other suitable non-human models could provide valuable in vivo-like data on the effects of this compound and its analogs before moving to more complex animal models. youtube.com This integrated approach can enhance the efficiency and predictiveness of preclinical research.

Q & A

Q. What ethical considerations are paramount when designing animal studies involving this compound?

- Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use. Obtain institutional ethics committee approval and document humane endpoints. Use blinding to reduce observer bias. Publicly register study protocols (e.g., on OSF) to prevent selective reporting .

Tables: Common Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.